

Spectroscopic Validation of Methyl 3-(pyrimidin-5-yl)propanoate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 3-(pyrimidin-5-yl)propanoate

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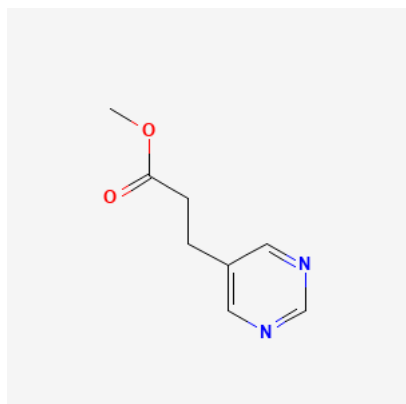
This guide provides a comparative analysis for the structural validation of "**Methyl 3-(pyrimidin-5-yl)propanoate**" using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document presents predicted spectroscopic data based on established principles and compares it with experimental data from structurally similar compounds. This approach serves as a practical guide for researchers in confirming the synthesis and purity of the target molecule.

Structural Overview

Target Molecule: **Methyl 3-(pyrimidin-5-yl)propanoate** Molecular Formula: $\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2$ [1]

Molecular Weight: 166.18 g/mol [1]

Structure:



Predicted and Comparative Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for **Methyl 3-(pyrimidin-5-yl)propanoate** are based on the electronic effects of the pyrimidine ring and the methyl ester group.

Table 1: Predicted ¹H NMR Data for **Methyl 3-(pyrimidin-5-yl)propanoate** and Comparative Experimental Data

Assignment (Structure)	Predicted Chemical Shift (δ , ppm) for Target Molecule	Multiplicity	Integration	Comparative Chemical Shift (δ , ppm) - Methyl Propanoate[2]	Comparative Chemical Shift (δ , ppm) - Methyl 3- phenylpropa noate
H-2' (Pyrimidine)	~9.1	Singlet	1H	-	-
H-4', H-6' (Pyrimidine)	~8.7	Singlet	2H	-	-
-O-CH ₃ (Ester)	~3.7	Singlet	3H	3.67	3.66
-CH ₂ - COOCH ₃	~2.9	Triplet	2H	2.32	2.63
Pyrimidine- CH ₂ -	~2.7	Triplet	2H	-	2.95

Predictions are based on additive models and analysis of similar structures. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data for **Methyl 3-(pyrimidin-5-yl)propanoate** and Comparative Experimental Data

Assignment (Structure)	Predicted Chemical Shift (δ , ppm) for Target Molecule	Comparative Chemical Shift (δ , ppm) - Methyl Propanoate[3]	Comparative Chemical Shift (δ , ppm) - Methyl 3- phenylpropanoate
C=O (Ester)	~172	174.6	173.4
C-2' (Pyrimidine)	~158	-	-
C-4', C-6' (Pyrimidine)	~157	-	-
C-5' (Pyrimidine)	~130	-	-
-O-CH ₃ (Ester)	~52	51.5	51.6
-CH ₂ -COOCH ₃	~35	27.5	35.8
Pyrimidine-CH ₂ -	~30	-	30.9

Predictions are based on established chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for **Methyl 3-(pyrimidin-5-yl)propanoate** and Comparative Data

Functional Group	Predicted Wavenumber (cm ⁻¹) for Target Molecule	Characteristic Vibration	Comparative Wavenumber (cm ⁻¹) - Methyl Propanoate[4][5]
Aromatic C-H	3100-3000	Stretch	-
Aliphatic C-H	2975-2860	Stretch[4]	2975-2860
C=O (Ester)	~1740	Stretch[6]	1743
C=N, C=C (Pyrimidine)	1590-1450	Ring Stretch[7]	-
C-O (Ester)	1300-1100	Stretch[6][8]	1200-1170

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **Methyl 3-(pyrimidin-5-yl)propanoate**

m/z Value	Predicted Fragment Ion	Interpretation
166	[M] ⁺	Molecular Ion
135	[M - OCH ₃] ⁺	Loss of methoxy radical
107	[M - COOCH ₃] ⁺	Loss of carbomethoxy radical
80	[C ₄ H ₄ N ₂] ⁺	Pyrimidine ring fragment
59	[COOCH ₃] ⁺	Carbomethoxy fragment

Fragmentation patterns for pyrimidine derivatives can be complex, and other fragments are possible[9][10]. A common fragmentation for methyl esters is the McLafferty rearrangement[11].

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument:** A 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

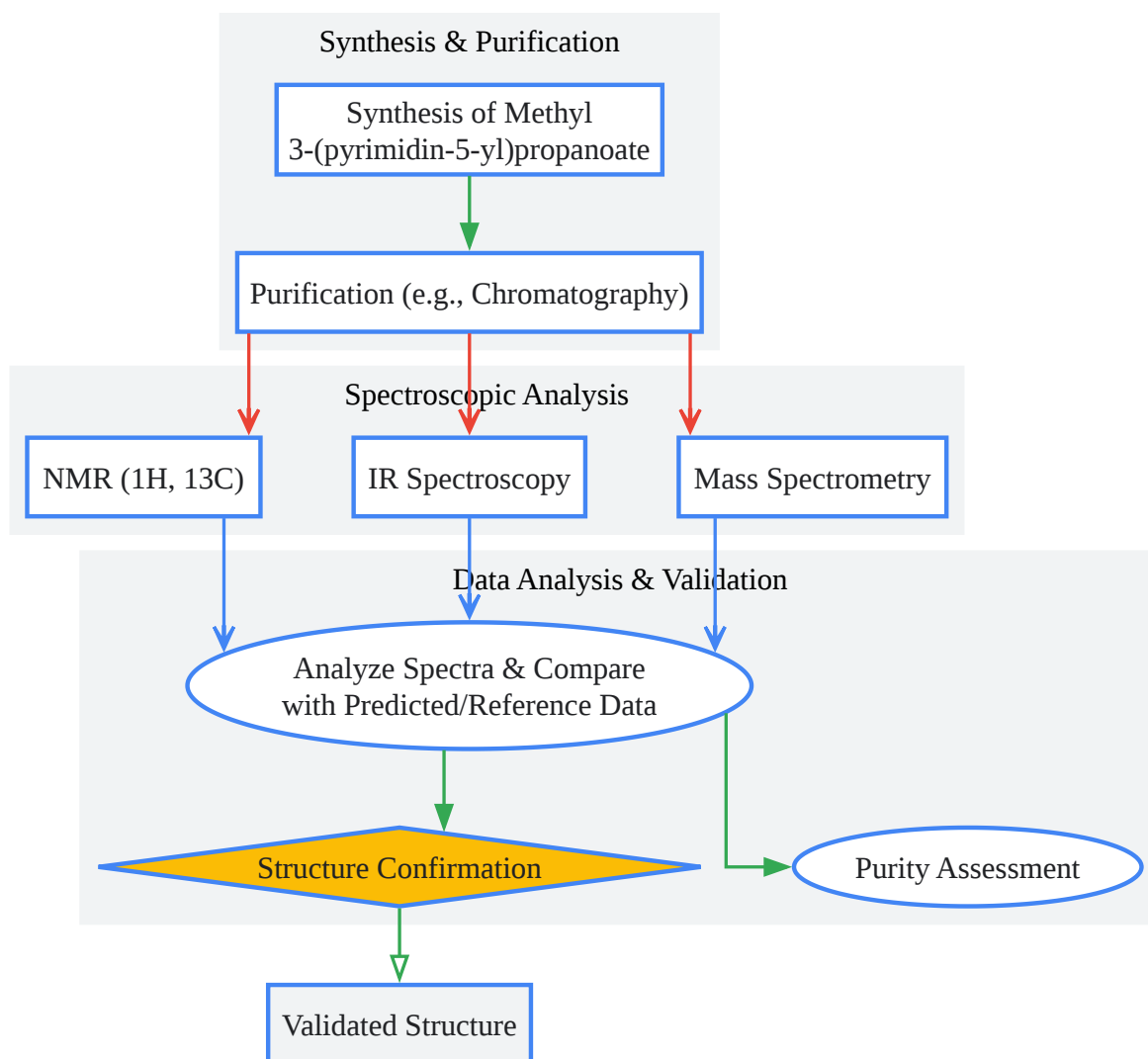
- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the liquid sample between two NaCl or KBr plates.
 - **Solid (KBr pellet):** Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
 - **ATR:** Place the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrument:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Acquisition:**

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition:
 - EI: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - ESI: Infuse the sample solution directly into the ESI source.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectroscopic Validation



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

This guide provides a foundational framework for the spectroscopic validation of **Methyl 3-(pyrimidin-5-yl)propanoate**. Researchers should always compare their experimentally obtained data with these predicted values and data from analogous compounds to confidently confirm the structure and purity of their synthesized material.

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